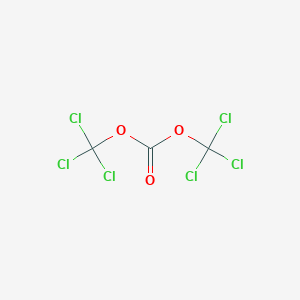![molecular formula C14H14O3 B027587 2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane CAS No. 14133-78-9](/img/structure/B27587.png)
2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Epoxypropoxy)-4-methoxynaphthalene is an organic compound that belongs to the class of epoxy compounds It is characterized by the presence of an epoxide group attached to a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,3-Epoxypropoxy)-4-methoxynaphthalene can be synthesized through the reaction of 4-methoxynaphthol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of 4-methoxynaphthol in a suitable solvent like toluene.
- Addition of epichlorohydrin to the reaction mixture.
- Introduction of sodium hydroxide to catalyze the reaction.
- Stirring the mixture at an elevated temperature to facilitate the formation of the epoxy compound.
- Purification of the product through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3-Epoxypropoxy)-4-methoxynaphthalene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Epoxypropoxy)-4-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents to avoid side reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can open the epoxide ring. The reactions are often catalyzed by acids or bases to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield diols or ketones.
- Reduction can produce alcohols.
- Substitution can result in various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(2,3-Epoxypropoxy)-4-methoxynaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules with potential pharmaceutical properties.
Industry: In the industrial sector, 1-(2,3-Epoxypropoxy)-4-methoxynaphthalene is used in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-Epoxypropoxy)-4-methoxynaphthalene involves the reactivity of the epoxide group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in biological systems, the compound may interact with enzymes that catalyze the hydrolysis of the epoxide ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,3-epoxypropoxy)benzene: This compound also contains two epoxide groups attached to a benzene ring. It is used in similar applications, such as the production of epoxy resins.
2,7-Naphthalene diol derivatives: These compounds have similar structural features and are used in the synthesis of epoxy resins with enhanced thermal and mechanical properties.
Bisphenol A diglycidyl ether: A widely used epoxy compound in the production of epoxy resins, known for its excellent mechanical and thermal properties.
Uniqueness
1-(2,3-Epoxypropoxy)-4-methoxynaphthalene is unique due to the presence of both an epoxide group and a methoxy group on the naphthalene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)oxymethyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-15-13-6-7-14(17-9-10-8-16-10)12-5-3-2-4-11(12)13/h2-7,10H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLUBEJQNBBJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506410 |
Source


|
| Record name | 2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14133-78-9 |
Source


|
| Record name | 2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
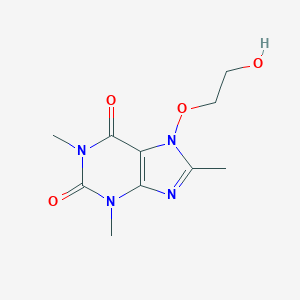




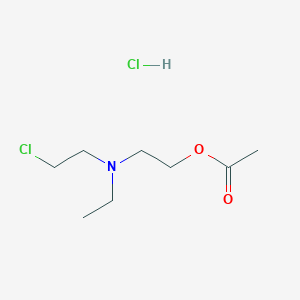

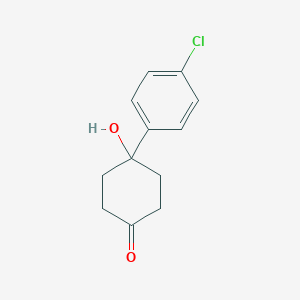

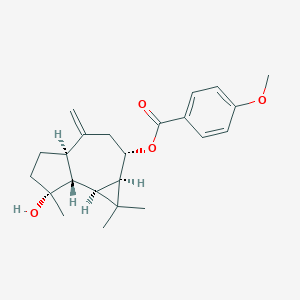

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

